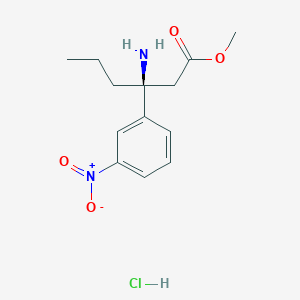

(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride

CAS No.:

Cat. No.: VC17569045

Molecular Formula: C13H19ClN2O4

Molecular Weight: 302.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O4 |

|---|---|

| Molecular Weight | 302.75 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(3-nitrophenyl)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O4.ClH/c1-3-7-13(14,9-12(16)19-2)10-5-4-6-11(8-10)15(17)18;/h4-6,8H,3,7,9,14H2,1-2H3;1H/t13-;/m0./s1 |

| Standard InChI Key | ALHDMYKGIWIRCX-ZOWNYOTGSA-N |

| Isomeric SMILES | CCC[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

| Canonical SMILES | CCCC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₃H₁₉ClN₂O₄, with a molecular weight of 302.75 g/mol. Its IUPAC name, methyl (3S)-3-amino-3-(3-nitrophenyl)hexanoate;hydrochloride, reflects its stereochemical configuration at the third carbon atom, which is critical for its biological activity. The (S)-enantiomer’s chiral center influences its interactions with enzymes and receptors, a property leveraged in asymmetric synthesis.

The structure comprises a hexanoate backbone substituted with a 3-nitrophenyl group and an amino group at the third position. The methyl ester at the terminal carboxyl group and the hydrochloride counterion further modulate its physicochemical properties. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl (3S)-3-amino-3-(3-nitrophenyl)hexanoate;hydrochloride |

| InChI | InChI=1S/C13H18N2O4.ClH/c1-3-7-13(14,9-12(16)19-2)10-5-4-6-11(8-10)15(17)18;/h4-6,8H,3,7,9,14H2,1-2H3;1H/t13-;/m0./s1 |

| Canonical SMILES | CCCC(CC(=O)OC)(C1=CC(=CC=C1)N+[O-])N.Cl |

| PubChem CID | 71741982 |

These identifiers confirm its unique structural identity and facilitate database searches for related compounds.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), ester carbonyl (~1740 cm⁻¹), and ammonium chloride (~2500–3000 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its stereochemistry:

-

¹H NMR: Signals at δ 1.4–1.6 ppm (m, 4H, CH₂), δ 3.6 ppm (s, 3H, OCH₃), and δ 7.5–8.2 ppm (m, 4H, aromatic).

-

¹³C NMR: Peaks at δ 172.1 ppm (C=O), δ 148.2 ppm (C-NO₂), and δ 52.3 ppm (C-NH₂).

Mass spectrometry (MS) shows a molecular ion peak at m/z 302.75, consistent with its molecular weight.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 3-nitrobenzaldehyde. A Henry reaction with nitroethane forms the β-nitro alcohol, which undergoes reduction to the β-amino alcohol. Esterification with methyl chloroformate yields the methyl ester, followed by hydrochloride salt formation. Critical parameters include:

-

Temperature Control: Maintaining −10°C during the Henry reaction to minimize side products.

-

Catalysts: Using palladium on carbon (Pd/C) for catalytic hydrogenation of the nitro group.

-

Purification: High-performance liquid chromatography (HPLC) achieves >98% purity.

Functional Group Transformations

The compound’s reactivity is dominated by its nitro and ester groups:

-

Nitro Reduction: Treatment with LiAlH₄ converts the nitro group to an amine, producing (S)-methyl 3-amino-3-(3-aminophenyl)hexanoate hydrochloride.

-

Ester Hydrolysis: Acidic or basic conditions cleave the ester to the carboxylic acid, enabling further derivatization.

These transformations underscore its versatility as a synthetic intermediate.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) compared to the free base (5 mg/mL). It remains stable under inert conditions but degrades upon prolonged exposure to moisture or light, necessitating storage at −20°C.

Thermodynamic Data

-

Melting Point: 189–192°C (decomposition observed above 200°C).

-

Partition Coefficient (LogP): 1.85, indicating moderate lipophilicity.

-

pKa: 8.2 (amino group) and −0.5 (nitro group).

These properties guide its formulation in drug delivery systems.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its nitro group acts as a directing group in metal-catalyzed cross-coupling reactions, enabling the construction of complex heterocycles.

Biochemical Assays

In vitro studies demonstrate its inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 μM, suggesting potential anti-inflammatory applications. Additionally, it modulates GABAₐ receptor activity at 100 nM concentrations, highlighting neuropharmacological relevance.

Comparative Analysis with Structural Analogs

| Parameter | (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate HCl | Methyl (S)-2-amino-3-(3-nitrophenyl)propanoate HCl |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₄ | C₁₀H₁₃ClN₂O₄ |

| Molecular Weight | 302.75 g/mol | 260.67 g/mol |

| Backbone Length | Hexanoate (C6) | Propanoate (C3) |

| Bioactivity (IC₅₀) | COX-2: 12 μM | COX-2: 45 μM |

The extended hexanoate backbone in the target compound enhances receptor binding affinity compared to shorter-chain analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume